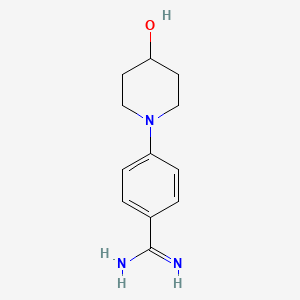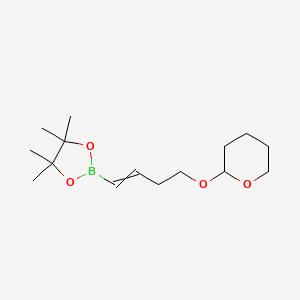![molecular formula C10H13N5OS B12448081 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B12448081.png)
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is a heterocyclic compound that features a unique structure combining an imidazo-pyridine core with a thioxo group and a carbohydrazide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one with sulfur-containing reagents to introduce the thioxo group. The carbohydrazide moiety can be introduced through subsequent reactions with hydrazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thioxo group or other functional groups.
Substitution: The imidazo-pyridine core can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the imidazo-pyridine core .
Aplicaciones Científicas De Investigación
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide involves its interaction with specific molecular targets and pathways. The thioxo group and imidazo-pyridine core can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
2-Thioxo-1,3-dithiole-4,5-dicarboxylate: Another thioxo-containing compound with different biological activities.
1,3-Dimethyl-2-thioxoimidazolidine-4,5-dione: A structurally similar compound with distinct chemical properties.
2-Thioxo-1,3-thiazolidine-4-carboxylic acid: Shares the thioxo group but has a different core structure.
Uniqueness
2,3-Dihydro-1,3,5-trimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carbohydrazide is unique due to its combination of an imidazo-pyridine core, thioxo group, and carbohydrazide moiety. This unique structure contributes to its diverse chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C10H13N5OS |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
1,3,5-trimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carbohydrazide |
InChI |
InChI=1S/C10H13N5OS/c1-5-4-6(9(16)13-11)7-8(12-5)15(3)10(17)14(7)2/h4H,11H2,1-3H3,(H,13,16) |
Clave InChI |
RAEFTRNJHBCUMF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=N1)N(C(=S)N2C)C)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 4-[1-hydroxy-3-(4-methylphenyl)-10-(phenylacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B12448007.png)
![methyl 2-({[5-(4-methoxyphenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]methyl}amino)benzoate](/img/structure/B12448017.png)

![N-[(4-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}phenyl)sulfonyl]acetamide](/img/structure/B12448040.png)
![[(4,5-Dimethyl-2-pyrimidinyl)methyl]amine dihydrochloride](/img/structure/B12448042.png)


![N-benzyl-N'-[2-(4-benzylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B12448052.png)
![(1R,2S,4R)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12448055.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-(1-{[2-(morpholin-4-yl)ethyl]amino}propylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12448063.png)

![N'-{2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]acetyl}pyridine-4-carbohydrazide](/img/structure/B12448084.png)
![2-(4-Chloro-3,5-dimethylphenoxy)-1-[4-(4-chloro-2-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B12448090.png)
